2-(2-(2,2-Difluoroethoxy)phenyl)ethanol
Description
2-(2-(2,2-Difluoroethoxy)phenyl)ethanol is a synthetic aromatic alcohol characterized by a phenyl ring substituted at the 2-position with a 2,2-difluoroethoxy group (–OCH₂CF₂) and an ethanol (–CH₂CH₂OH) side chain. This compound’s structure combines fluorine’s electron-withdrawing effects with the hydrophilicity of the ethanol group, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2-[2-(2,2-difluoroethoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c11-10(12)7-14-9-4-2-1-3-8(9)5-6-13/h1-4,10,13H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKGPABCNSJVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,2-Difluoroethoxy)phenyl)ethanol typically involves the reaction of 2,2-difluoroethanol with a phenyl ethyl derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at elevated temperatures, often around 140°C, and the product is purified through distillation under reduced pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,2-Difluoroethoxy)phenyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
2-(2-(2,2-Difluoroethoxy)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(2,2-Difluoroethoxy)phenyl)ethanol involves its interaction with specific molecular targets. The presence of the difluoroethoxy group can enhance its reactivity and binding affinity to certain enzymes or receptors. This can lead to various biological effects, such as inhibition of microbial growth or modulation of enzymatic activity .
Comparison with Similar Compounds
The compound is compared below with structurally related phenylethanol derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties of Analogs
Substituent Effects on Physicochemical Properties
- Fluorine vs. Hydroxyl Groups: The difluoroethoxy group (–OCH₂CF₂) in the target compound increases lipophilicity (logP ~2.5 estimated) compared to hydroxylated analogs like p-hydroxy phenylethanol (logP ~1.2). This enhances membrane permeability, a critical factor in drug design . In contrast, 2-(2,2,2-Trifluoroethoxy)phenol () exhibits even higher electronegativity due to three fluorine atoms, which may reduce metabolic oxidation but increase acidity (pKa ~8–9 vs. ~10 for non-fluorinated phenols) .
- Amino vs. Ethanol Groups: 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine () replaces the ethanol group with an amine, enabling hydrogen bonding and protonation at physiological pH. This modification is common in CNS drugs targeting neurotransmitter receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
